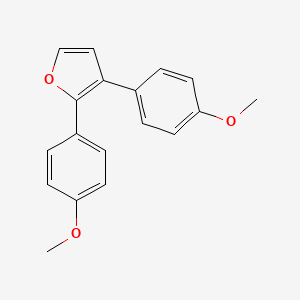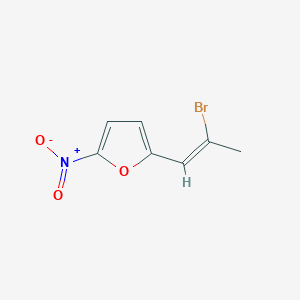
2-(2-Bromoprop-1-enyl)-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoprop-1-enyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromopropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran typically involves the bromination of a propenyl group followed by the introduction of a nitro group to the furan ring. One common method involves the reaction of 2-propenylfuran with bromine in the presence of a catalyst to yield the bromopropenyl derivative. The nitro group can then be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoprop-1-enyl)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromoprop-1-enyl)-5-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoprop-1-enyl)-5-nitrofuran involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromopropenyl group can also participate in electrophilic reactions, contributing to the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but lacks the nitro group and furan ring.
2-Bromoacetophenone: Contains a bromine atom and a phenyl group but differs in the functional groups attached to the ring.
Uniqueness
2-(2-Bromoprop-1-enyl)-5-nitrofuran is unique due to the presence of both a nitro group and a bromopropenyl group on a furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-[(Z)-2-bromoprop-1-enyl]-5-nitrofuran |
InChI |
InChI=1S/C7H6BrNO3/c1-5(8)4-6-2-3-7(12-6)9(10)11/h2-4H,1H3/b5-4- |
Clave InChI |
HZLSBQZGGWHNLJ-PLNGDYQASA-N |
SMILES isomérico |
C/C(=C/C1=CC=C(O1)[N+](=O)[O-])/Br |
SMILES canónico |
CC(=CC1=CC=C(O1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



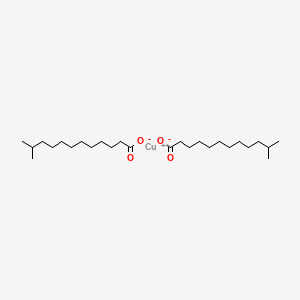
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
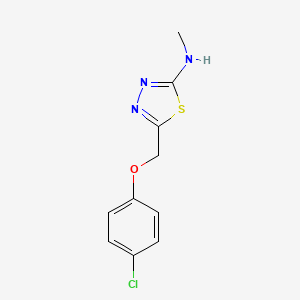
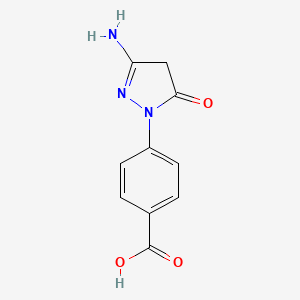
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
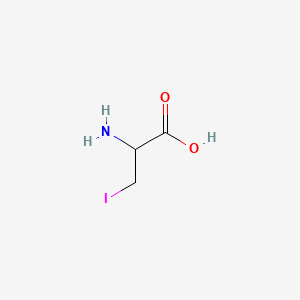


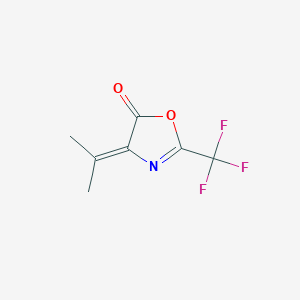

![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
